molecular formula C21H18N2O5S B3003240 2-methoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922062-79-1

2-methoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B3003240
CAS No.: 922062-79-1
M. Wt: 410.44
InChI Key: OUMRCMDOTBVNLQ-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dibenzo[b,f][1,4]oxazepine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Dibenzo[b,f][1,4]oxazepine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepine ring.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a reaction with sulfonyl chlorides in the presence of a base such as triethylamine.

    Methoxylation and Methylation: The methoxy and methyl groups are introduced via electrophilic aromatic substitution reactions using methanol and methyl iodide, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxo group in the dibenzo[b,f][1,4]oxazepine core, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield 2-methoxy-5-methylbenzoic acid, while reduction of the oxo group could produce a hydroxyl derivative of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the dibenzo[b,f][1,4]oxazepine core is known for its activity in various biological systems. This compound could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, compounds with similar structures have been studied for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities. This compound could be a candidate for drug development and pharmacological studies.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide likely involves interaction with specific molecular targets such as enzymes or receptors. The oxazepine core can interact with biological macromolecules, potentially inhibiting their function or altering their activity. The exact pathways would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-5-methylphenol: A simpler compound with similar functional groups but lacking the complex oxazepine core.

    Dibenzo[b,f][1,4]oxazepine: The core structure without additional functional groups, used as a reference for studying the effects of functionalization.

    N-(2-methoxyphenyl)benzenesulfonamide: A related compound with a simpler structure, useful for comparative studies.

Uniqueness

The uniqueness of 2-methoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide lies in its combination of functional groups and the oxazepine core, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-methoxy-5-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-13-7-9-19(27-2)20(11-13)29(25,26)23-14-8-10-17-15(12-14)21(24)22-16-5-3-4-6-18(16)28-17/h3-12,23H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMRCMDOTBVNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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